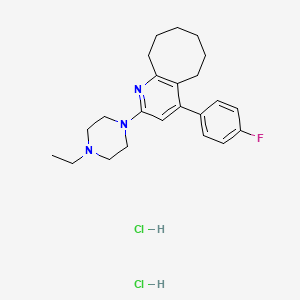

Blonanserin dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H32Cl2FN3 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine;dihydrochloride |

InChI |

InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H |

InChI Key |

IQTIXQWMIKSCBX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Blonanserin Dihydrochloride: A Technical Guide to Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Affinity

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the binding characteristics of blonanserin (B195606), an atypical antipsychotic, at its primary targets: the dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. This document details the quantitative affinity data, the experimental methodologies used for its determination, and the associated intracellular signaling cascades.

Pharmacological Profile of Blonanserin

Blonanserin is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is attributed to its unique mechanism of action, which involves a potent and balanced antagonism of both dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][4][5] This dual blockade is thought to reduce the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by modulating dopaminergic overactivity, while simultaneously addressing negative symptoms (e.g., social withdrawal) and mitigating the risk of extrapyramidal side effects through its influence on serotonergic pathways.[2][3]

Blonanserin exhibits a high affinity for D₂ and 5-HT₂ₐ receptors, and also shows significant affinity for the dopamine D₃ receptor.[1][6][7] Conversely, it has a low affinity for other receptor types, including adrenergic α₁, histamine (B1213489) H₁, and muscarinic M₁ receptors, which contributes to its favorable tolerability profile by minimizing side effects like orthostatic hypotension, sedation, and weight gain.[1][2][8]

Receptor Binding Affinity Data

The binding affinity of blonanserin for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Kᵢ) is a measure of a ligand's affinity for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data presented below is for human receptors unless otherwise noted.

| Receptor Subtype | Blonanserin Kᵢ (nM) | Reference |

| Dopamine D₂ | 0.142 | [6][7] |

| Serotonin 5-HT₂ₐ | 0.812 | [6][7] |

| Dopamine D₃ | 0.494 | [6][7] |

| Serotonin 5-HT₆ | 11.7 | [2][8] |

| Adrenergic α₁ | 26.7 | [6][7] |

| Sigma Receptor (IC₅₀) | 286 | [6] |

Kᵢ: Inhibition Constant; a measure of binding affinity. Lower values indicate higher affinity. IC₅₀: Half-maximal inhibitory concentration.

Intracellular Signaling Pathways

Blonanserin exerts its pharmacological effects by antagonizing, or blocking, the signaling cascades initiated by the activation of D₂ and 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gαi/o subtype of G proteins.[9][[“]] Its activation typically leads to an inhibitory cellular response. The canonical pathway involves the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).[[“]][11][12] D₂ receptors can also signal through Gβγ subunits to activate K⁺ channels and through β-arrestin-dependent pathways.[9]

Caption: Dopamine D₂ Receptor Signaling Pathway.

Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a GPCR that couples to the Gαq/11 signaling pathway.[13][14] Upon activation by serotonin, Gαq stimulates the enzyme phospholipase C (PLC).[13][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[13][15] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[15] This cascade ultimately leads to an excitatory cellular response.

Caption: Serotonin 5-HT₂ₐ Receptor Signaling Pathway.

Experimental Protocols: Radioligand Binding Assay

The affinity of blonanserin for D₂ and 5-HT₂ₐ receptors is typically determined using competitive radioligand binding assays.[15] This technique measures the ability of an unlabeled compound (the competitor, e.g., blonanserin) to displace a radiolabeled ligand of known affinity from the target receptor.

General Methodology

-

Membrane Preparation:

-

A stable cell line (e.g., HEK293, CHO-K1) engineered to express a high density of the human receptor of interest (D₂ or 5-HT₂ₐ) is cultured.[16][17]

-

Cells are harvested and mechanically lysed in a homogenization buffer (e.g., Tris-HCl, MgCl₂).[16]

-

The cell homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[16]

-

The membrane pellet is washed and re-suspended in an appropriate assay buffer. The total protein concentration is determined using a method like the Bradford assay.[16]

-

-

Competitive Binding Assay:

-

The assay is performed in multi-well plates (e.g., 96-well plates).[18][19]

-

Each well contains:

-

To determine non-specific binding, a parallel set of reactions is included containing a high concentration of a known, non-radioactive antagonist (e.g., butaclamol for D₂, mianserin (B1677119) for 5-HT₂ₐ) to saturate all receptors.[16][19]

-

The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[16][20]

-

-

Separation and Quantification:

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).[16][18] This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[16]

-

The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is quantified using a scintillation counter.[16]

-

-

Data Analysis:

-

The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor (blonanserin) concentration.

-

The IC₅₀ value (the concentration of blonanserin that displaces 50% of the specific binding of the radioligand) is determined from this curve.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[16]

-

Caption: Radioligand Binding Assay Workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 4. What is Blonanserin used for? [synapse.patsnap.com]

- 5. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blonanserin - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. blossomanalysis.com [blossomanalysis.com]

- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Blonanserin Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of its dihydrochloride (B599025) salt. Blonanserin exhibits a unique receptor binding profile, acting as a potent antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors.[1][2] It possesses a lower affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is thought to contribute to its favorable side-effect profile, particularly concerning sedation, orthostatic hypotension, and metabolic disturbances.[1][3] This document details its receptor binding affinities, in vitro and in vivo pharmacology, and pharmacokinetic properties. Furthermore, it provides detailed methodologies for key experimental assays and visual representations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Blonanserin, a second-generation antipsychotic, offers a distinct therapeutic option for schizophrenia.[4][5] Its chemical structure, a 4-phenyl-2-(1-piperazinyl)pyridine derivative, underpins its specific interactions with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1][2] A comprehensive understanding of its pharmacological profile is crucial for optimizing its clinical application and exploring its potential in other neuropsychiatric disorders.

Receptor Binding Profile

Blonanserin's antipsychotic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5] Notably, it demonstrates a high affinity for the dopamine D3 receptor, which may contribute to its effects on negative symptoms and cognitive deficits in schizophrenia.[6][7] The following tables summarize the in vitro receptor binding affinities (Ki values) of blonanserin and its major metabolite, M-1 (N-deethylated blonanserin), in comparison to other antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM) of Blonanserin and Comparator Antipsychotics.

| Receptor | Blonanserin | Risperidone | Haloperidol |

| Dopamine D2 | 0.144 | 3.5 | 1.0 |

| Dopamine D3 | 0.494 | 8.2 | 0.7 |

| Serotonin 5-HT2A | 0.823 | 0.17 | 8.5 |

| Serotonin 5-HT6 | 11.7 | 250 | >1000 |

| Adrenergic α1 | 26 | 0.38 | 10 |

| Histamine H1 | 55 | 3.1 | 500 |

| Muscarinic M1 | >1000 | >1000 | 100 |

Data compiled from multiple sources.[1][3][8]

Table 2: Pharmacokinetic Parameters of Blonanserin in Healthy Volunteers.

| Parameter | 4 mg Single Dose | 8 mg Single Dose | 12 mg Single Dose |

| Tmax (hr) | ~2.0 | ~2.0 | ~2.0 |

| t1/2 (hr) | 10.7 | 12.0 | 16.2 |

| Cmax (ng/mL) | Varies with dose | Varies with dose | Varies with dose |

| AUC (ng·hr/mL) | Varies with dose | Varies with dose | Varies with dose |

Data represents mean values.[1][8]

In Vitro Pharmacology

Blonanserin acts as a potent antagonist at human dopamine D2 and D3 receptors, and serotonin 5-HT2A receptors.[1][6] Functional assays, such as the GTPγS binding assay, have confirmed its antagonist properties.[6] In vitro studies have shown that blonanserin transiently increases neuronal firing in the locus coeruleus and ventral tegmental area.[9] It also persistently increases extracellular levels of norepinephrine (B1679862) and dopamine in the prefrontal cortex, without significantly affecting serotonin, GABA, or glutamate (B1630785) levels.[1][9]

In Vivo Pharmacology

In animal models of schizophrenia, blonanserin demonstrates antipsychotic-like efficacy. It effectively inhibits methamphetamine-induced hyperactivity in rats, a commonly used model to predict antipsychotic activity.[6] Furthermore, blonanserin has been shown to ameliorate social deficits in mice treated with phencyclidine (PCP), an NMDA receptor antagonist that induces schizophrenia-like symptoms.[7] This effect is suggested to be mediated through its antagonism of dopamine D3 receptors.[7] Studies in rats have also indicated that blonanserin can suppress impulsive actions.[10]

Pharmacokinetics and Metabolism

Following oral administration, blonanserin is rapidly absorbed, reaching maximum plasma concentrations within approximately 2 hours in healthy volunteers.[3] The terminal elimination half-life is dose-dependent, ranging from approximately 7.7 to 11.9 hours.[4][11] Blonanserin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][8] The major metabolites are M-1 (N-deethylated blonanserin) and M-3 (hydroxylated blonanserin).[1][8] While M-1 shows a higher binding affinity for D2/3 and 5-HT2A receptors than the parent drug, its pharmacological activity is several-fold lower.[1][8] Elimination of blonanserin and its metabolites occurs predominantly through urine and feces.[1][12]

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a compound for the dopamine D2 receptor using a radioligand competition assay.

Materials:

-

HEK-293 cells stably expressing human dopamine D2 receptors.

-

[3H]-Spiperone (radioligand).

-

Haloperidol (reference compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture HEK-293 cells expressing D2 receptors and harvest them. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation and [3H]-Spiperone.

-

Non-specific Binding: Membrane preparation, [3H]-Spiperone, and a high concentration of unlabeled haloperidol.

-

Compound Competition: Membrane preparation, [3H]-Spiperone, and varying concentrations of the test compound (e.g., blonanserin).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Antagonism Assay (Functional Assay)

This protocol describes a cell-based functional assay to determine the antagonist activity of a compound at the human 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Serotonin (agonist).

-

Test compound (e.g., blonanserin).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the CHO-K1-h5-HT2A cells into the microplates and allow them to attach and grow overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test compound or vehicle for a predetermined period.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of serotonin to all wells to stimulate the receptors and immediately begin kinetic fluorescence measurements.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. To determine antagonist activity, calculate the inhibition of the serotonin-induced response by the test compound. Determine the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Blonanserin's Antagonism of Dopamine and Serotonin Receptors

Caption: Blonanserin's primary mechanism of action.

Experimental Workflow for In Vivo Antipsychotic Activity

Caption: Workflow for methamphetamine-induced hyperactivity model.

Conclusion

Blonanserin dihydrochloride is a potent antipsychotic with a well-defined pharmacological profile characterized by high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors. Its limited activity at other neuroreceptors likely contributes to its favorable tolerability. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development, facilitating further investigation into the therapeutic potential of blonanserin and the development of novel antipsychotic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Methamphetamine-induced impulsivity during chronic methamphetamine treatment in rats: effects of the TAAR 1 agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. Inhibition of RtTg neurons reverses methamphetamine-induced attention deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

Blonanserin Dihydrochloride for Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and chronic psychiatric disorder characterized by a range of symptoms, including positive (hallucinations, delusions), negative (avolition, anhedonia), and cognitive deficits.[1] The mainstay of pharmacological treatment has historically revolved around modulating neurotransmitter systems, primarily dopamine (B1211576).[2] The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to positive symptoms, while hypoactivity in the mesocortical pathway may be responsible for negative and cognitive symptoms.[1][3][4] Second-generation antipsychotics (SGAs), often called atypical antipsychotics, have expanded on this by also targeting serotonin (B10506) pathways, aiming for broader efficacy and improved tolerability.[1]

Blonanserin (B195606) is a novel atypical antipsychotic approved for the treatment of schizophrenia in several Asian countries, including Japan and Korea.[5][6] It possesses a unique pharmacological profile, acting as a potent antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors.[6][7] This guide provides an in-depth technical overview of blonanserin, summarizing key data, outlining experimental methodologies, and visualizing its core mechanisms for professionals in psychiatric drug research and development.

Pharmacodynamics: Mechanism of Action

Blonanserin's therapeutic effects are primarily attributed to its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[8] This dual action is believed to address both the positive and negative symptoms of schizophrenia while potentially mitigating some of the extrapyramidal side effects associated with older, typical antipsychotics.[7][8]

Receptor Binding Profile

Blonanserin exhibits high affinity for dopamine D2 and D3 receptors and serotonin 5-HT2A receptors.[6][7] Notably, its affinity for D2 receptors is approximately six times greater than for 5-HT2A receptors, a characteristic that distinguishes it from many other SGAs.[7] It has a low affinity for other receptors such as adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is thought to contribute to its favorable side-effect profile, with a lower propensity for orthostatic hypotension, sedation, and weight gain.[7][9]

Table 1: Receptor Binding Affinities (Ki, nM) of Blonanserin and Comparators

| Receptor | Blonanserin | Risperidone (B510) | Haloperidol (B65202) |

| Dopamine D₂ | 0.142 | - | - |

| Dopamine D₃ | 0.494 | - | - |

| Serotonin 5-HT₂ₐ | 0.812 | - | - |

| Serotonin 5-HT₆ | 11.7 | - | - |

| Adrenergic α₁ | 26.7 | - | - |

| Data sourced from multiple studies. Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. |

Signaling Pathways

The therapeutic action of blonanserin is rooted in its modulation of the interconnected dopamine and serotonin neural circuits implicated in schizophrenia.

-

Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, an excess of dopamine is linked to the positive symptoms of schizophrenia.[3][10] By blocking D2 receptors in this region, blonanserin reduces dopaminergic neurotransmission, thereby alleviating symptoms like hallucinations and delusions.[6]

-

Serotonin 5-HT2A Receptor Antagonism: Serotonin pathways exert a regulatory influence on dopamine release.[11] Specifically, 5-HT2A receptor activation can inhibit dopamine release in certain brain regions, including the prefrontal cortex.[11][12] By blocking these 5-HT2A receptors, blonanserin is thought to disinhibit dopamine release in the mesocortical pathway. This increase in cortical dopamine may help ameliorate the negative and cognitive symptoms of schizophrenia.[11] This mechanism also contributes to a lower risk of extrapyramidal symptoms (EPS) compared to agents that only block D2 receptors.[8]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of blonanserin dictates its clinical dosing and potential for drug interactions.

ADME Profile

-

Absorption: Blonanserin is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 hours.[9] Its bioavailability is around 55%.[5][9] Food intake can significantly increase its absorption and bioavailability, so it is recommended to be taken after meals.[7]

-

Distribution: Blonanserin exhibits a high brain-to-plasma concentration ratio, indicating excellent permeability across the blood-brain barrier.[7] It is extensively bound to plasma proteins, primarily albumin.[6]

-

Metabolism: The primary route of metabolism for blonanserin is through the cytochrome P450 enzyme CYP3A4 in the liver.[6][7] Major metabolic pathways include N-deethylation and hydroxylation of the cyclooctane (B165968) ring.[6] While some metabolites are pharmacologically active, their activity is considerably lower than the parent compound.[6][7]

-

Excretion: Blonanserin and its metabolites are eliminated predominantly through urine (57%) and feces (30%).[6][9]

Table 2: Pharmacokinetic Parameters of Oral Blonanserin

| Parameter | Value | Notes |

| Bioavailability | ~55% | Increased with food intake.[5][9] |

| Tmax (Time to Peak) | ~1.5 hours | Time to reach maximum plasma concentration.[9] |

| Elimination Half-life (t½) | 7.7 - 11.9 hours | Dose-dependent (single 4mg and 8mg doses).[5] |

| Metabolism | Hepatic (CYP3A4) | Potential for drug-drug interactions with CYP3A4 inhibitors/inducers.[6][7] |

| Primary Excretion | Urine (~57%), Feces (~30%) | [6][9] |

| Plasma Protein Binding | >99% | Primarily to albumin.[6] |

Clinical Efficacy

Clinical trials have demonstrated blonanserin's efficacy in treating both positive and negative symptoms of schizophrenia, with a safety profile that offers advantages over some other antipsychotics.

Performance in Clinical Trials

Multiple randomized, double-blind clinical trials have established the efficacy of blonanserin. It has shown comparable efficacy to risperidone and haloperidol in reducing overall symptoms as measured by the Positive and Negative Syndrome Scale (PANSS).[13] Notably, some studies suggest blonanserin is superior to haloperidol in ameliorating negative symptoms.[13]

Table 3: Summary of Key Clinical Trial Findings for Blonanserin

| Trial Comparator | Duration | Key Efficacy Outcome (vs. Comparator) | Reference |

| Haloperidol | 8 Weeks | Non-inferior on PANSS total score; superior for negative symptoms. | [13] |

| Risperidone | 8 Weeks | Non-inferior on PANSS total and subscale scores. | [13] |

| Placebo | 6 Weeks | Significantly greater reduction in PANSS total and positive scores. | [14] |

Safety and Tolerability

Blonanserin is generally well-tolerated.[13] Its low affinity for histaminic, muscarinic, and adrenergic receptors translates to a lower incidence of sedation, weight gain, and orthostatic hypotension compared to some other SGAs.[7] While extrapyramidal symptoms (EPS) like akathisia can occur, their incidence may be lower than with typical antipsychotics like haloperidol.[13] Compared to risperidone, blonanserin has been associated with a lower risk of hyperprolactinemia.[13]

Table 4: Notable Adverse Event Profile of Blonanserin vs. Comparators

| Adverse Event | Comparison with Haloperidol | Comparison with Risperidone |

| Extrapyramidal Symptoms (EPS) | Fewer EPS reported. | Higher risk of akathisia reported in one meta-analysis. |

| Hyperprolactinemia | Lower risk of prolactin elevation. | Lower risk of prolactin elevation. |

| Weight Gain / Metabolic Effects | Generally minimal effects reported. | Favorable profile with minimal weight gain. |

| Data synthesized from multiple clinical trials and meta-analyses.[13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the research and development of antipsychotics like blonanserin.

In Vitro Receptor Binding Assay

These assays are crucial for determining a drug's affinity (Ki) for various receptors.

-

Objective: To quantify the binding affinity of blonanserin to dopamine D2 and serotonin 5-HT2A receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing D2 or 5-HT2A receptors) or from dissected brain tissue (e.g., rat striatum for D2, frontal cortex for 5-HT2A).[8][15]

-

Radioligand Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) at a fixed concentration.[16][17]

-

Competition Binding: The incubation is performed across a range of concentrations of the unlabeled test compound (blonanserin).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.[17]

-

Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Receptor Occupancy via PET

Positron Emission Tomography (PET) allows for the direct measurement of receptor occupancy in the living brain, linking drug dosage and plasma concentration to target engagement.

-

Objective: To determine the percentage of D2 receptors occupied by blonanserin at clinical doses.

-

Methodology:

-

Subject Recruitment: Healthy volunteers or patients with schizophrenia are enrolled.[18]

-

Baseline Scan: A baseline PET scan is performed using a suitable radiotracer (e.g., [11C]raclopride for D2 receptors) to measure the baseline receptor availability (Binding Potential, BP_ND).[18][19]

-

Drug Administration: The subject is administered a single or multiple doses of blonanserin.

-

Post-Dose Scan: After a predetermined time to allow for drug distribution, a second PET scan is conducted with the same radiotracer. The drug competes with the radiotracer for receptor binding, leading to a reduced signal.[18]

-

Data Analysis: Receptor occupancy is calculated as the percentage reduction in radiotracer binding from the baseline scan to the post-dose scan.[18][20] Plasma samples are often taken concurrently to correlate occupancy with drug concentration.[19]

-

Preclinical Animal Models

Animal models are used to assess the antipsychotic-like potential and liability for side effects. The amphetamine-induced hyperactivity model is a common screening tool.

-

Objective: To assess the ability of blonanserin to reverse dopamine-agonist-induced hyperlocomotion, a proxy for antipsychotic activity.

-

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.[21][22]

-

Habituation: Animals are habituated to the testing environment (e.g., open-field locomotor activity boxes equipped with infrared beams) for a set period before the test day.[13]

-

Drug Administration: On the test day, animals are pre-treated with either vehicle or varying doses of blonanserin.

-

Psychostimulant Challenge: After a pre-treatment interval, animals are challenged with a psychostimulant, typically d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).[23][24]

-

Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for 60-90 minutes post-challenge.[13][24]

-

Data Analysis: The locomotor activity of the blonanserin-treated groups is compared to the vehicle-treated group to determine if the drug significantly attenuates the amphetamine-induced hyperactivity.

-

Phase III Clinical Trial Design

Phase III trials are pivotal for establishing efficacy and safety in a large patient population before regulatory approval.

-

Objective: To confirm the efficacy and safety of blonanserin for the treatment of acute schizophrenia compared to placebo and/or an active comparator.

-

Methodology:

-

Design: A multi-center, randomized, double-blind, placebo-controlled and/or active-controlled parallel-group design is typical.[14][25]

-

Patient Population: Patients (e.g., aged 18-65) meeting DSM criteria for schizophrenia, with an acute exacerbation of psychotic symptoms. Key inclusion criteria often include a minimum baseline PANSS total score.[26]

-

Intervention: Patients are randomized to receive a fixed or flexible dose of blonanserin, placebo, or an active comparator (e.g., risperidone) for a period of 6-8 weeks.[14]

-

Primary Outcome Measure: The primary endpoint is typically the change in the PANSS total score from baseline to the end of the study (e.g., Week 6).[26]

-

Secondary Outcome Measures: These may include changes in PANSS subscales (positive, negative, general psychopathology), Clinical Global Impression (CGI) scores, and response rates (e.g., ≥30% reduction in PANSS total score).[27]

-

Safety Assessments: Safety and tolerability are monitored throughout the trial by recording adverse events, vital signs, weight, ECGs, and laboratory tests (including prolactin levels).

-

Conclusion

Blonanserin dihydrochloride (B599025) is an atypical antipsychotic with a distinct pharmacodynamic and pharmacokinetic profile. Its potent antagonism of dopamine D2/D3 and serotonin 5-HT2A receptors provides a strong rationale for its efficacy in treating both the positive and negative symptom domains of schizophrenia.[6][7] Clinical data support its efficacy, which is comparable to other established antipsychotics, while offering a favorable safety profile, particularly concerning metabolic side effects and hyperprolactinemia.[13] For researchers and developers, blonanserin represents a valuable molecule for studying the intricate interplay of dopaminergic and serotonergic systems in psychosis and serves as a benchmark for the development of future therapeutics with improved efficacy and tolerability.

References

- 1. researchgate.net [researchgate.net]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]

- 5. Blonanserin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Four Major Dopaminergic Pathways & Association with Schizophrenia - Bepharco [bepharco.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Serotonin and Prefrontal Cortex Function: Neurons, Networks, and Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. b-neuro.com [b-neuro.com]

- 14. Could improving clinical trial design result in more drug approvals for Schizophrenia? - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. psychiatryonline.org [psychiatryonline.org]

- 20. researchgate.net [researchgate.net]

- 21. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]

- 22. imrpress.com [imrpress.com]

- 23. imrpress.com [imrpress.com]

- 24. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 26. ENHANCE: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive Pimavanserin for Schizophrenia in Patients With an Inadequate Response to Antipsychotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

Preclinical Profile of Blonanserin Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for blonanserin (B195606) dihydrochloride, a second-generation antipsychotic. The information presented herein is intended to support further research and development efforts by providing detailed pharmacological, pharmacokinetic, and toxicological data, along with methodologies for key preclinical assessments.

Pharmacodynamics

Blonanserin is a potent antagonist with high affinity for dopamine (B1211576) D₂ and D₃ receptors, and serotonin (B10506) 5-HT₂ₐ receptors.[1][2] Its pharmacological profile is characterized by a higher affinity for D₂ receptors compared to 5-HT₂ₐ receptors, a feature that distinguishes it from many other atypical antipsychotics.[2] Blonanserin exhibits low affinity for adrenergic α₁, histamine (B1213489) H₁, and muscarinic M₁ receptors, which is predictive of a favorable side-effect profile with a lower propensity for orthostatic hypotension, sedation, and anticholinergic effects.[1][2]

Receptor Binding Affinity

The receptor binding profile of blonanserin has been characterized in various in vitro studies. The equilibrium dissociation constants (Ki) for blonanserin at key neurotransmitter receptors are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D₂ | 0.142 | [2] |

| Dopamine D₃ | 0.494 | [2] |

| Serotonin 5-HT₂ₐ | 0.812 | [2] |

| Adrenergic α₁ | 26.7 | [2] |

| Histamine H₁ | Low Affinity | [1] |

| Muscarinic M₁ | Low Affinity | [1] |

Mechanism of Action

Blonanserin's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors in the central nervous system.[3] The blockade of D₂ receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Concurrently, the antagonism of 5-HT₂ₐ receptors is believed to contribute to its efficacy against negative symptoms and to mitigate the risk of extrapyramidal side effects (EPS) that can arise from potent D₂ receptor blockade.[3]

In Vivo Pharmacology: Animal Models

The antipsychotic potential of blonanserin has been evaluated in several well-established animal models of schizophrenia.

PCP, a non-competitive NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents. Blonanserin has been shown to ameliorate PCP-induced hyperlocomotion and social interaction deficits in mice and rats, suggesting its potential to treat both positive and negative symptoms of schizophrenia.[4] One study demonstrated that blonanserin significantly ameliorated PCP-induced social deficits in mice, an effect that was not observed with haloperidol (B65202) or olanzapine.[4]

PPI of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in schizophrenic patients. Blonanserin has been shown to reverse apomorphine-induced deficits in PPI in rats, indicating its potential to restore sensorimotor gating.

The induction of catalepsy in rodents is often used as a predictor of extrapyramidal side effects in humans. In preclinical studies, blonanserin has a low propensity to induce catalepsy in mice compared to the typical antipsychotic haloperidol, suggesting a lower risk of EPS.[5]

Signaling Pathways

The therapeutic effects of blonanserin are mediated through its modulation of complex intracellular signaling cascades downstream of D₂ and 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Signaling

As a D₂ receptor antagonist, blonanserin blocks the inhibitory effect of dopamine on adenylyl cyclase, thereby influencing the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway. The D₂ receptor is coupled to the Gαi/o family of G-proteins.

Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is coupled to the Gαq/11 family of G-proteins, which activate the phospholipase C (PLC) signaling cascade. Blonanserin's antagonism of this receptor is thought to contribute to its atypical antipsychotic profile.

Pharmacokinetics

The pharmacokinetic profile of blonanserin has been investigated in various preclinical species.

| Parameter | Rat | Dog | Monkey |

| Tmax (hr) | 1.0 - 2.0 | 2.0 - 4.0 | 1.0 - 3.0 |

| t1/2 (hr) | 2.5 - 4.5 | 6.0 - 8.0 | 3.0 - 5.0 |

| Bioavailability (%) | ~20 | ~30 | ~40 |

| Protein Binding (%) | >99 | >99 | >99 |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | CYP3A4 |

| Primary Route of Elimination | Feces | Feces | Feces |

Toxicology

A comprehensive battery of toxicology studies has been conducted to assess the safety profile of blonanserin.

| Study Type | Species | Key Findings |

| Acute Oral Toxicity | Mouse | LD₅₀ > 500 mg/kg[5] |

| Repeated-Dose Toxicity (26-week) | Rat | No significant toxicological findings at clinically relevant doses. |

| Carcinogenicity | Rat, Mouse | No evidence of carcinogenic potential. |

| Reproductive and Developmental Toxicity | Rat, Rabbit | No evidence of teratogenicity. |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to facilitate the replication and extension of these findings.

Receptor Binding Assays

Objective: To determine the affinity of blonanserin for various neurotransmitter receptors.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand for the target receptor and varying concentrations of blonanserin in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of blonanserin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Phencyclidine (PCP)-Induced Hyperactivity in Mice

Objective: To evaluate the antipsychotic-like activity of blonanserin.

Protocol:

-

Animals: Male ddY mice are used.

-

Acclimation: Animals are acclimated to the experimental room and testing cages.

-

Drug Administration: Blonanserin or vehicle is administered orally. After a predetermined time (e.g., 60 minutes), PCP (e.g., 3 mg/kg) or saline is administered subcutaneously.

-

Locomotor Activity Measurement: Immediately after PCP administration, locomotor activity is measured for a set duration (e.g., 60 minutes) using an automated activity monitoring system.

-

Data Analysis: The total locomotor activity counts are compared between the different treatment groups.

Catalepsy Test in Mice

Objective: To assess the potential of blonanserin to induce extrapyramidal side effects.

Protocol:

-

Animals: Male ICR mice are used.

-

Drug Administration: Blonanserin, haloperidol (positive control), or vehicle is administered.

-

Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is measured. The mouse's forepaws are placed on a horizontal bar (e.g., 4 cm high), and the time until the mouse removes both paws from the bar is recorded (cut-off time, e.g., 180 seconds).

-

Data Analysis: The latency to descend from the bar is compared between the different treatment groups.

Preclinical Development Workflow

The preclinical evaluation of a novel antipsychotic agent like blonanserin typically follows a structured workflow to systematically assess its pharmacological and safety profile.

References

- 1. Blonanserin Ameliorates Phencyclidine-Induced Visual-Recognition Memory Deficits: the Complex Mechanism of Blonanserin Action Involving D3-5-HT2A and D1-NMDA Receptors in the mPFC: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PM430. Blonanserin reversed phencyclidine-induced novel object recognition deficit and induced cortical dopamine and acetylcholine efflux through dopamine D3 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical models of antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Blonanserin Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blonanserin (B195606) is an atypical antipsychotic agent with a strong affinity for dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors, exhibiting efficacy in the treatment of schizophrenia.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of blonanserin dihydrochloride (B599025). It includes a detailed, multi-step synthetic protocol, extensive characterization data with experimental methodologies, and an exploration of its primary mechanism of action through signaling pathway diagrams. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of Blonanserin Dihydrochloride

The synthesis of blonanserin is a multi-step process that can be accomplished through various patented routes. The following protocol represents a common and effective pathway, commencing with the synthesis of a key intermediate, followed by chlorination, condensation, and final salt formation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one (Intermediate I)

A mixture of 4-fluorobenzoylacetonitrile (B105857) and cyclooctanone (B32682) is condensed in the presence of a catalyst to yield the pyridinone intermediate. One reported method utilizes polyphosphoric acid at elevated temperatures. An alternative, higher-yielding method employs a mixture of sulfuric acid and p-toluenesulfonic acid in toluene.

-

Reaction: 4-fluorobenzoylacetonitrile + Cyclooctanone → 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one

-

Reagents and Conditions: Toluene, p-toluenesulfonic acid, sulfuric acid, reflux (approx. 110 °C) for 3 hours.

-

Work-up: The reaction mixture is washed with water. The organic layer is then decolorized, concentrated, and the product is crystallized.

-

Yield: Approximately 85%.

Step 2: Synthesis of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Intermediate II)

The pyridinone intermediate is chlorinated to form the corresponding 2-chloro derivative. This is a crucial step to enable the subsequent nucleophilic substitution.

-

Reaction: 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one → 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

-

Chlorinating Agent: Phenylphosphonic dichloride (PhPOCl2) is an effective reagent for this transformation.

-

Conditions: The reaction is typically carried out at a high temperature, for example, 170°C for 1.5 hours.

-

Work-up: After cooling, the reaction mixture is treated with dichloromethane (B109758) and ice water. The pH is adjusted to 8.5 with ammonia, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is then recrystallized from ethanol.

Step 3: Synthesis of Blonanserin

The final step in the synthesis of the free base involves the condensation of the 2-chloro intermediate with N-ethylpiperazine.

-

Reaction: 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine + N-ethylpiperazine → Blonanserin

-

Conditions: The reaction can be performed under various conditions. One method involves heating the reactants in the presence of a base such as anhydrous potassium carbonate and an activating agent like potassium iodide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at 80°C for 24 hours. Another approach utilizes a higher temperature (e.g., 160°C) with potassium iodide and N-ethylpiperazine, with the reaction proceeding for 6 hours.

-

Work-up: The reaction mixture is typically poured into a mixture of ethyl acetate (B1210297) and water. The organic layer is separated, washed, and the product is extracted into an acidic aqueous solution. The pH of the aqueous layer is then adjusted to precipitate the blonanserin free base, which is collected by filtration and dried.

-

Yield: Yields can range from 74% to 79% depending on the specific conditions employed.

Step 4: Formation of Blonanserin Dihydrochloride

To improve its solubility and stability for pharmaceutical applications, blonanserin free base is converted to its dihydrochloride salt.

-

Protocol: The blonanserin free base is dissolved in a suitable solvent, such as methanol (B129727). A saturated solution of hydrogen chloride in methanol is then added dropwise at room temperature with stirring. The dihydrochloride salt precipitates as a white solid, which is then filtered, washed with anhydrous methanol, and dried.

Synthesis Workflow Diagram

Characterization of Blonanserin Dihydrochloride

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized blonanserin dihydrochloride. The following sections detail the analytical methods and expected results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of blonanserin. Several validated methods have been reported.

Experimental Protocol: RP-HPLC Method for Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a PDA detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. One example is a mixture of phosphate (B84403) buffer (pH 4, adjusted with orthophosphoric acid), acetonitrile, and methanol in a ratio of 40:40:20 (v/v/v).[3] Another reported mobile phase is a mixture of water, acetonitrile, and trifluoroacetic acid (65:35:0.05 v/v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 237 nm.[3]

-

Temperature: Ambient.

-

Sample Preparation: A stock solution of blonanserin is prepared in the mobile phase. For analysis of tablets, a powdered sample equivalent to a specific amount of blonanserin is dissolved in the mobile phase, sonicated, and filtered.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

| Parameter | Typical Value | Reference |

| Retention Time | ~9.8 min | [3] |

| Linearity Range | 32 - 48 ppm | [3] |

| Correlation Coefficient (r²) | >0.999 | [3] |

| LOD | 1.49 µg/mL | [3] |

| LOQ | 4.53 µg/mL | [3] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of blonanserin dihydrochloride.

¹H NMR (400 MHz, CDCl₃) - Blonanserin Free Base

-

δ 7.19-7.23 (m, 2H): Aromatic protons on the fluorophenyl ring.

-

δ 7.05-7.09 (t, 2H): Aromatic protons on the fluorophenyl ring.

-

δ 6.29 (s, 1H): Proton on the pyridine (B92270) ring.

-

δ 3.52-3.55 (t, 4H): Protons on the piperazine (B1678402) ring adjacent to the pyridine ring.

-

δ 2.87-2.90 (t, 2H): Protons on the cyclooctane (B165968) ring.

-

δ 2.56-2.57 (d, 4H): Protons on the piperazine ring adjacent to the ethyl group.

-

δ 2.46-2.55 (m, 4H): Protons on the cyclooctane ring and ethyl group.

-

δ 1.77-1.79 (q, 2H): Protons on the cyclooctane ring.

-

δ 1.34-1.44 (m, 6H): Protons on the cyclooctane ring.

-

δ 1.11-1.15 (t, 3H): Protons of the methyl group of the ethyl substituent.

¹³C NMR Detailed ¹³C NMR data with specific peak assignments for the dihydrochloride salt is essential for complete structural confirmation. While comprehensive public data is limited, the spectrum would show characteristic shifts for the aromatic carbons, the carbons of the pyridine, cyclooctane, and piperazine rings, and the ethyl group.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Key Absorptions: The IR spectrum of blonanserin would exhibit characteristic peaks for C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and pyridine rings, and C-F stretching of the fluorophenyl group. The dihydrochloride salt will also show broad N-H⁺ stretching bands.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of blonanserin.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Molecular Ion: For the free base, the protonated molecule [M+H]⁺ is expected at m/z 368.10.

-

Fragmentation: The fragmentation pattern can provide structural information. A major fragment ion is often observed at m/z 296.90, corresponding to the loss of the N-ethylpiperazine moiety.

Characterization Workflow Diagram

Mechanism of Action and Signaling Pathways

Blonanserin's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] This dual-action is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5]

Receptor Binding Profile

| Receptor | Affinity (Ki, nM) | Reference |

| Dopamine D2 | 0.142 | [6] |

| Dopamine D3 | 0.494 | [6] |

| Serotonin 5-HT2A | 0.812 | [6] |

| α1-Adrenergic | 26.7 | [6] |

| Sigma | 286 (IC50) | [6] |

Blonanserin exhibits low affinity for other receptors such as 5-HT1A, 5-HT3, D1, α2-adrenergic, β-adrenergic, H1, and muscarinic receptors.[6]

Signaling Pathway

The antagonism of D2 and 5-HT2A receptors by blonanserin modulates downstream signaling pathways, including the Akt/GSK-3β pathway, which is implicated in neuronal survival and function.

-

Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, hyperactivity of dopamine is associated with the positive symptoms of schizophrenia. By blocking D2 receptors, blonanserin reduces this dopaminergic neurotransmission.[5] D2 receptor signaling can influence the Akt/GSK-3β pathway.

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to contribute to the amelioration of negative symptoms and reduce the risk of extrapyramidal symptoms.[5] 5-HT2A receptor activation can also modulate Akt signaling.

The interplay between these receptor systems and their downstream effects on the Akt/GSK-3β pathway is a key area of research in understanding the full therapeutic profile of blonanserin.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of blonanserin dihydrochloride. The synthetic route is well-established, offering good yields of a high-purity product. The analytical methods described herein are robust and suitable for the quality control of the final active pharmaceutical ingredient. The understanding of its mechanism of action, centered on its dual antagonism of D2 and 5-HT2A receptors, provides a strong basis for its clinical application in the treatment of schizophrenia. This comprehensive guide serves as a valuable resource for researchers and professionals involved in the development and analysis of blonanserin.

References

A Technical Guide to the In Vitro and In Vivo Effects of Blonanserin Dihydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Blonanserin (B195606) is an atypical antipsychotic agent characterized by its unique pharmacological profile as a potent dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptor antagonist.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro and in vivo properties of Blonanserin, consolidating key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanisms and workflows. This document is intended to serve as a core resource for professionals in the fields of neuroscience and drug development.

In Vitro Pharmacological Profile

Blonanserin's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2-like (D2, D3) and serotonin 5-HT2A receptors.[1][2][5] Unlike many other atypical antipsychotics, Blonanserin exhibits a higher affinity for D2 receptors compared to 5-HT2A receptors.[2] It demonstrates significantly lower affinity for adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors, which is believed to contribute to its favorable side-effect profile, with a lower incidence of orthostatic hypotension, sedation, and anticholinergic effects.[1][2][6]

Receptor Binding Affinity

The binding affinity of Blonanserin to various neurotransmitter receptors has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species / Source |

| Dopamine D2 | 0.142[6][7] | Human |

| Dopamine D3 | 0.494[6] | Human |

| Serotonin 5-HT2A | 0.812[6] | Human |

| Serotonin 5-HT6 | 11.7[2] | - |

| Adrenergic α1 | 26.7[6] | - |

| Sigma (σ) | 286 (IC50)[6] | - |

Table 1: Summary of Blonanserin Receptor Binding Affinities (Ki values).

Functional Activity

Functional assays confirm that Blonanserin acts as a potent antagonist at D2, D3, and 5-HT2A receptors. For instance, GTPγS binding assays, which measure G-protein activation, have demonstrated that Blonanserin is a full antagonist for human D3 receptors.[8] This antagonism at D2 and 5-HT2A receptors is central to its mechanism of reducing the positive and negative symptoms of schizophrenia, respectively.[1][5]

| Assay Type | Target Receptor | Activity | Potency (IC50/Ki) |

| GTPγS Binding | Human D3 | Full Antagonist | Potent[8] |

| Radioligand Binding | Human D2 | Antagonist | Ki = 0.14 nM[9] |

| Radioligand Binding | Human 5-HT2A | Antagonist | Ki = 0.81 nM[9] |

Table 2: Summary of Blonanserin In Vitro Functional Activity.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity

This protocol provides a representative methodology for determining the Ki value of Blonanserin at the human dopamine D2 receptor.

-

Receptor Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the recombinant human dopamine D2L receptor are used as the receptor source.[10]

-

Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist, is used as the radioligand at a final concentration of approximately 0.5 nM.[10]

-

Assay Conditions:

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like Spiperone to saturate all specific binding sites.[10]

-

Separation & Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis:

-

The concentration of Blonanserin that inhibits 50% of the specific binding of [3H]-Spiperone is determined. This is the IC50 value.[11][12]

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

In Vivo Pharmacological Effects

In vivo studies in animal models of schizophrenia confirm the antipsychotic potential of Blonanserin. These models are designed to mimic specific symptoms of the disorder, such as positive symptoms (hyperactivity), negative symptoms (social deficits), and cognitive impairments.

Efficacy in Animal Models of Schizophrenia

Blonanserin has demonstrated efficacy in various preclinical models, often by reversing the behavioral abnormalities induced by psychomimetic agents like phencyclidine (PCP) and methamphetamine.

| Animal Model | Inducing Agent | Effect of Blonanserin | Effective Dose (Route) | Reference |

| Hyperlocomotion | Methamphetamine | Reverses hyperactivity | Antipsychotic dose range | [8] |

| Latent Inhibition Disruption | Methamphetamine | Ameliorates disruption | 3.0 mg/kg (i.p.) | [13] |

| Prepulse Inhibition (PPI) Disruption | Apomorphine | Improves PPI disruption | - | [2] |

| Social Deficit | Phencyclidine (PCP) | Ameliorates social deficit | - | [14] |

| Cognitive Deficit (NOR) | Phencyclidine (PCP) | Reverses memory deficit | 1 mg/kg | [15][16] |

Table 3: Summary of Blonanserin Efficacy in In Vivo Models.

Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This protocol outlines a typical PPI experiment.

-

Apparatus: A startle response system (e.g., SR-LAB, San Diego Instruments) is used.[17][18] The system consists of a sound-attenuated chamber containing an animal holder (a Plexiglas tube) mounted on a platform with a piezoelectric sensor to detect and measure the whole-body startle response.[18]

-

Animal Acclimatization: The animal (rat or mouse) is placed in the holder and allowed to acclimate for a 5-minute period with constant background white noise (e.g., 65-70 dB).[17][18]

-

Drug Administration: Blonanserin or vehicle is administered at a predetermined time before the test session begins.

-

Session Protocol:

-

Habituation: The session begins with several "pulse-alone" trials (e.g., a 120 dB, 40 ms (B15284909) noise burst) to stabilize the startle response.[19]

-

Test Trials: The main session consists of a pseudorandom presentation of different trial types:

-

Inter-trial Interval (ITI): A variable ITI (e.g., average 15 seconds) is used to prevent predictability.[17]

-

-

Data Analysis:

-

The startle amplitude is measured for each trial.

-

PPI is calculated as a percentage reduction in the startle response on prepulse + pulse trials compared to pulse-alone trials: PPI (%) = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] * 100.

-

Visualizations: Pathways and Workflows

Core Mechanism of Action

Blonanserin's primary mechanism involves the simultaneous blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in key brain circuits like the mesolimbic pathway.

Caption: Blonanserin blocks D2 and 5-HT2A receptors.

In Vivo Experimental Workflow: Prepulse Inhibition (PPI)

The workflow for a typical PPI study involves several sequential stages from animal preparation to data analysis.

Caption: Standard workflow for a preclinical PPI experiment.

Translational Logic: From In Vitro Affinity to In Vivo Effect

The preclinical development of Blonanserin follows a logical progression from its fundamental molecular interactions to its observed behavioral effects in complex biological systems.

Caption: From receptor binding to behavioral outcomes.

References

- 1. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 2. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Blonanserin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blonanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of blonanserin on methamphetamine-induced disruption of latent inhibition and c-Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blonanserin ameliorates social deficit through dopamine-D3 receptor antagonism in mice administered phencyclidine as an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

- 19. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

Blonanserin Dihydrochloride: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blonanserin (B195606) is an atypical antipsychotic agent approved for the treatment of schizophrenia.[1][2] Its efficacy is attributed to a unique pharmacological profile, primarily acting as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of blonanserin dihydrochloride (B599025), presenting key data in a structured format, detailing experimental methodologies, and visualizing complex pathways and workflows.

Pharmacodynamics

Blonanserin's therapeutic effects are primarily mediated through its high-affinity antagonism of dopamine D2 and D3 receptors, and serotonin 5-HT2A receptors.[1][5] This dual-receptor blockade is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, while potentially mitigating the risk of extrapyramidal side effects.[2][3]

Receptor Binding Affinity

The binding affinity of blonanserin for various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's affinity for a receptor, with lower values indicating higher affinity.

| Receptor | Preparation | Ligand | Blonanserin Ki (nM) | Risperidone Ki (nM) | Haloperidol Ki (nM) |

| Dopamine | |||||

| D1 | Human recombinant | [3H]-SCH23390 | 1,070 | 761 | 2,300 |

| D2 | Human recombinant | [3H]-spiperone | 0.142 | 13.2 | 2.73 |

| D3 | Human recombinant | [3H]-spiperone | 0.494 | - | - |

| Serotonin | |||||

| 5-HT2A | Human recombinant | [3H]-ketanserin | 0.812 | - | - |

| 5-HT6 | Human recombinant | - | 11.7 | - | - |

| Adrenergic | |||||

| α1 | Rat brain | [3H]-prazosin | 26.7 | - | - |

Blonanserin exhibits a significantly higher affinity for D2 receptors compared to 5-HT2A receptors.[1] It also demonstrates a notable affinity for the D3 receptor.[5][6] In contrast, its affinity for D1, histamine (B1213489) H1, muscarinic M1, and adrenergic α1 receptors is low, which may contribute to a more favorable side-effect profile, including a lower incidence of sedation, weight gain, and orthostatic hypotension.[1][2]

Signaling Pathway

The antagonistic action of blonanserin at dopamine D2 and serotonin 5-HT2A receptors modulates downstream signaling cascades. In schizophrenia, hyperactive dopaminergic signaling in the mesolimbic pathway is associated with positive symptoms. By blocking D2 receptors, blonanserin attenuates this excessive signaling. Simultaneously, antagonism of 5-HT2A receptors is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, which may help to alleviate negative and cognitive symptoms.

Blonanserin's dual antagonism of D2 and 5-HT2A receptors.

Pharmacokinetics

The pharmacokinetic profile of blonanserin has been evaluated for both oral and transdermal formulations.

Oral Administration

Following oral administration, blonanserin is rapidly absorbed, with plasma concentrations peaking within 1.5 to 2 hours.[1][7] The bioavailability is approximately 55% and is significantly influenced by food intake, with a high-fat meal increasing Cmax and AUC by approximately 5-fold.[7][8]

Pharmacokinetic Parameters of Oral Blonanserin (Single 4 mg Dose in Healthy Chinese Subjects)

| Parameter | Fasting (Mean ± SD) | Fed (High-Fat Meal) (Mean ± SD) |

| Cmax (pg/mL) | 216.33 ± 151.94 | 1031.56 ± 490.81 |

| Tmax (h) | 1.25 (median) | 3.00 (median) |

| AUC0–t (pg·h/mL) | 1663.87 ± 995.26 | 7247.83 ± 2755.25 |

| AUC0–∞ (pg·h/mL) | 1759.97 ± 1045.81 | 7763.66 ± 2959.70 |

| t1/2 (h) | 16.58 | 21.84 |

| Vd/F (L) | 65,604 ± 26,303 | 18,438 ± 7664 |

| CL/F (L/h) | 3126 ± 1996 | 586 ± 203 |

Blonanserin is highly bound to plasma proteins (over 99.7%), with albumin being the primary binding protein.[1][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][7] The major metabolites are N-deethylated and hydroxylated forms, which are less active than the parent compound.[1] Elimination occurs predominantly through urine (57%) and feces (30%).[7]

Transdermal Patch Administration

A transdermal patch formulation of blonanserin has been developed to provide a more stable plasma concentration profile and to bypass first-pass metabolism.[10][11]

Pharmacokinetic Parameters of Blonanserin Transdermal Patch (Single 40 mg Patch in Healthy Adult Males)

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 0.42 ± 0.09 |

| Tmax (h) | 25.3 (median) |

| AUC0-last (ng·h/mL) | 13.16 ± 2.77 |

| t1/2 (h) | 41.9 ± 17.0 |

Data sourced from:[10]

The transdermal patch results in a much longer time to reach maximum concentration and a longer elimination half-life compared to oral administration, leading to more stable plasma concentrations.[10][11] Population pharmacokinetic modeling suggests that a 40-80 mg/day transdermal patch corresponds to an 8-24 mg/day oral dose in terms of dopamine D2 receptor occupancy.[12][13]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D2 receptors) are prepared from cultured cells.[14]

-

Incubation: The membranes are incubated in a buffer solution with a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound (blonanserin).[14][15]

-

Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[15]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[15]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

GTPγS Binding Assay for Functional Activity

This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

Workflow for a GTPγS binding assay.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the GPCR are prepared.[16][17]

-

Incubation: The membranes are incubated in a buffer containing a non-hydrolyzable, radiolabeled GTP analog ([35S]GTPγS), GDP, a known agonist for the receptor, and the test compound (blonanserin) at various concentrations.[16][18]

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separating the bound from the free radiolabel, typically by filtration.[17]

-

Data Analysis: An antagonist like blonanserin will inhibit the agonist-stimulated increase in [35S]GTPγS binding in a concentration-dependent manner.[19]

Clinical Pharmacokinetic Study Protocol

The following provides a general outline of a clinical trial designed to evaluate the pharmacokinetics of blonanserin in patients with schizophrenia.

Study Design: A prospective, multicenter, single-arm clinical trial.[20]

Participants: Patients diagnosed with schizophrenia according to established diagnostic criteria (e.g., DSM-5).[4][20]

Intervention:

-

Washout Period: A washout period of 0-7 days for previous antipsychotic medications may be implemented.[20]

-

Dosing: Blonanserin is initiated at a starting dose (e.g., 4 mg twice daily) and titrated up to a maintenance dose (e.g., 8-16 mg/day), with a maximum allowable dose (e.g., 24 mg/day).[20]

-

Blood Sampling: Serial blood samples are collected at predefined time points after drug administration to determine the plasma concentration of blonanserin over time.[9]

Pharmacokinetic Analysis: Plasma concentrations of blonanserin are measured using a validated analytical method, such as high-performance liquid chromatography.[21] Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.[9]

Conclusion

Blonanserin dihydrochloride is an atypical antipsychotic with a distinct pharmacodynamic and pharmacokinetic profile. Its high affinity for dopamine D2 and serotonin 5-HT2A receptors, coupled with low affinity for other receptors, likely contributes to its therapeutic efficacy and tolerability. The availability of both oral and transdermal formulations provides flexibility in treatment administration, with the transdermal patch offering the advantage of more stable plasma concentrations. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of blonanserin's clinical pharmacology.

References

- 1. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Blonanserin? [synapse.patsnap.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]